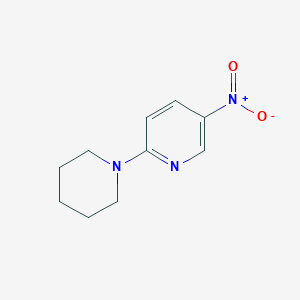

5-Nitro-2-piperidinopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-4-5-10(11-8-9)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPFYHQIEVITPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181315 | |

| Record name | Piperidine, 5-nitro-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17416162 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26820-61-1 | |

| Record name | 5-Nitro-2-(1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-piperidinopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026820611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-2-piperidinopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 5-nitro-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-2-PIPERIDINOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-2-piperidinopyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAV397C9AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Nitro-2-piperidinopyridine via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive examination of the synthesis of 5-Nitro-2-piperidinopyridine from 2-chloro-5-nitropyridine. This transformation is a classic and highly efficient example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, strategies for optimization, and critical safety considerations. The causality behind experimental choices is elucidated to empower scientists to not only replicate the procedure but also to adapt it for analogous transformations.

Foundational Principles: The SNAr Mechanism

The synthesis of this compound is predicated on the nucleophilic aromatic substitution (Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr) mechanism. Unlike aliphatic SN2 reactions, the SNAr pathway does not occur in a single concerted step due to the steric hindrance of the aromatic ring and the sp² hybridization of the carbon center.[1] Instead, it proceeds through a two-step addition-elimination sequence.[2]

Pillar 1: Ring Activation The pyridine ring is inherently electron-deficient compared to benzene, which makes it more susceptible to nucleophilic attack.[3] This reactivity is dramatically enhanced by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂). The nitro group at the 5-position (para to the C-2 carbon) powerfully deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution by stabilizing the key reaction intermediate.[1][2]

Pillar 2: The Meisenheimer Complex The reaction is initiated by the nucleophilic attack of piperidine on the electron-deficient C-2 carbon, which bears the chloride leaving group. This is typically the rate-determining step.[2] The attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge of this complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy of the reaction.[2][4]

Pillar 3: Aromaticity Restoration In the second, generally faster step, the aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group, yielding the final product, this compound.[2][5]

Caption: General mechanism of nucleophilic aromatic substitution.[2]

Field-Proven Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis. The protocol is designed to be self-validating by incorporating in-process checks and clear endpoints.

Reagent and Equipment Overview

| Item | Details & Rationale | Hazards |

| 2-Chloro-5-nitropyridine | Starting material, electrophile. | Harmful if swallowed, skin/eye irritant.[6][7] |

| Piperidine | Nucleophile. Use of a slight excess ensures complete consumption of the limiting reagent. | Flammable, toxic, corrosive.[8] |

| Ethanol (Absolute) | Solvent. A polar protic solvent that effectively dissolves the reactants and is easy to remove. | Flammable. |

| Triethylamine (Optional) | Base. Can be used to scavenge the HCl byproduct, though often piperidine itself serves this role. | Flammable, corrosive. |

| Round-bottom flask | Reaction vessel. | - |

| Reflux condenser | To prevent solvent loss upon heating. | - |

| Magnetic stirrer/hotplate | For homogeneous mixing and controlled heating. | - |

| TLC plates (Silica) | For reaction monitoring. | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol, 1.0 eq) in absolute ethanol (100 mL). Stir until all solids have dissolved.

-

Causality: Using a sufficient volume of solvent ensures homogeneity, preventing localized overheating and promoting efficient molecular collisions.

-

-

Nucleophile Addition: To the stirring solution, add piperidine (7.5 mL, 75.7 mmol, 1.2 eq) dropwise at room temperature. A color change and slight exotherm may be observed.

-

Causality: A slight excess of the nucleophile drives the reaction to completion. Dropwise addition helps to control any initial exothermic response.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours.

-

Causality: Heating provides the necessary activation energy to overcome the barrier to form the Meisenheimer complex. Refluxing ensures a constant, controlled reaction temperature.[5]

-

-

In-Process Monitoring (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC). Use a mobile phase of 3:1 Hexanes:Ethyl Acetate. The starting material (2-chloro-5-nitropyridine) will have a different R

fvalue than the product. The reaction is complete when the starting material spot is no longer visible.-

Causality: TLC is a rapid and effective technique to confirm the consumption of the starting material, preventing unnecessarily long reaction times which can lead to side-product formation.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume by approximately 80% using a rotary evaporator.

-

Pour the concentrated residue into 200 mL of ice-cold water. A yellow precipitate of the product should form.

-

Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

-

Causality: The product is poorly soluble in water, while the piperidinium hydrochloride byproduct is highly soluble. This precipitation and washing step is a crucial purification measure.

-

-

Purification:

-

The crude product can be further purified by recrystallization from ethanol or isopropanol to yield a bright yellow crystalline solid.

-

Causality: Recrystallization removes trace impurities, resulting in a product of high purity suitable for subsequent applications and analytical characterization.

-

Caption: A typical experimental workflow for the synthesis.

Optimization and Characterization

Reaction Parameters

While the provided protocol is robust, several parameters can be adjusted to optimize for yield, purity, or reaction time.

| Parameter | Typical Range | Considerations & Rationale |

| Temperature | Room Temp. to 100 °C | Higher temperatures accelerate the reaction but may increase byproduct formation. Reflux in ethanol is a good balance. |

| Solvent | Ethanol, Methanol, DMF, Acetonitrile | Polar solvents are preferred to solvate the ionic Meisenheimer complex. Aprotic solvents like DMF may accelerate the rate but are harder to remove.[9] |

| Piperidine Stoichiometry | 1.1 to 2.0 equivalents | Using piperidine as both nucleophile and base (2.0 eq) can simplify the reaction. A smaller excess (1.1-1.2 eq) is often sufficient if reaction times are extended.[2] |

| Reaction Time | 1 to 12 hours | Highly dependent on temperature and solvent. Monitoring by TLC is crucial to determine the optimal endpoint.[10] |

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| Appearance | Bright yellow crystalline solid. |

| Melting Point | Literature values should be consulted for comparison. A sharp melting range indicates high purity. |

| ¹H NMR | Expect signals for the three distinct protons on the pyridine ring and signals for the piperidine ring protons. |

| ¹³C NMR | Expect signals for the five unique carbons of the nitropyridine core and the three unique carbons of the piperidine ring. |

| Mass Spec (MS) | The molecular ion peak corresponding to the product's mass (C₁₀H₁₃N₃O₂, MW: 207.23 g/mol ) should be observed. |

| FTIR | Characteristic peaks for N-O stretching of the nitro group (~1500-1550 cm⁻¹ and 1335-1370 cm⁻¹), and C-N stretching.[11] |

Critical Safety Considerations

A thorough understanding and mitigation of hazards are paramount for the safe execution of this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[6][8]

-

Ventilation: Both 2-chloro-5-nitropyridine and piperidine are hazardous.[6][8] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

2-Chloro-5-nitropyridine: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6][7] Avoid creating dust.

-

Piperidine: Piperidine is a flammable, toxic, and corrosive liquid.[8] It can cause severe skin burns and eye damage. Dispense with care, avoiding contact with skin and eyes. Ensure no ignition sources are nearby.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour waste down the drain.[8]

Conclusion

The synthesis of this compound from 2-chloro-5-nitropyridine is a highly reliable and instructive example of nucleophilic aromatic substitution. By understanding the underlying mechanistic principles—namely, the activation conferred by the nitro group and the stabilization of the Meisenheimer intermediate—chemists can effectively execute and troubleshoot this transformation. The provided protocol, coupled with strategies for optimization and a strict adherence to safety measures, offers a comprehensive framework for the successful laboratory-scale production of this valuable heterocyclic building block.

References

- Benchchem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.

- Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- Fisher Scientific. 2-Chloro-5-nitrobenzenamine Safety Data Sheet.

- Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.

- ChemicalBook. 2-Chloro-5-nitropyridine - Safety Data Sheet. (2025).

- Wikipedia. Nucleophilic aromatic substitution.

- Sigma-Aldrich. Piperidine Safety Data Sheet. (2025).

- Merck Millipore. 2-Chloro-5-nitropyridine Safety Data Sheet. (2024).

- Chad, J. (2019). nucleophilic aromatic substitutions. YouTube.

- Benchchem. A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.

- Chad, J. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Google Patents.

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol.

- Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.

- Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1385-1389.

- ChemicalBook. 2-Amino-5-nitropyridine synthesis.

- PubChem. 2-Chloro-5-nitropyridine.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Nitro-2-piperidinopyridine Derivatives: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 5-Nitro-2-piperidinopyridine derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, unambiguous characterization is paramount.[1][2] This document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to analysis.

The core structure of this compound presents a unique combination of a saturated heterocyclic piperidine ring and an electron-deficient nitropyridine system. This juxtaposition of functionalities dictates the optimal strategies for spectroscopic analysis.

Mass Spectrometry (MS): The First Step in Structural Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of the target molecule. For this compound derivatives, Electrospray Ionization (ESI) is often the method of choice due to its soft ionization nature, which typically preserves the molecular ion.

Expertise & Causality:

The presence of the basic piperidine nitrogen and the pyridine nitrogen makes these molecules readily protonated, yielding a strong signal for the molecular ion [M+H]⁺ in positive-ion mode ESI. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, is critical. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, a self-validating check for the compound's identity.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides a roadmap of the molecule's structure. Nitroaromatic compounds exhibit characteristic fragmentation pathways.[3][4] The high charge-stabilizing ability of the aromatic ring often results in a prominent molecular ion peak.[4]

Key Predicted Fragmentation Pathways:

-

Loss of Nitro Group Functionality: Expect to see neutral losses corresponding to NO₂ (46 Da) and NO (30 Da).[3]

-

Piperidine Ring Fragmentation: Cleavage of the piperidine ring can occur via various pathways, often initiated by alpha-cleavage adjacent to the nitrogen atom.

-

Pyridine Ring Fission: While less common under soft ionization, fragmentation of the pyridine ring itself can occur, sometimes preceded by decarbonylation.[3]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be fully dissolved and free of particulate matter.

-

Instrument Setup (Positive Ion Mode):

-

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion.

-

Analyzer: Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

-

Data Acquisition:

-

Acquire a full-scan HRMS spectrum to determine the accurate mass of the parent ion.

-

Perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) energy to generate a fragment ion spectrum.

-

Data Presentation: Predicted MS Data

| Feature | Expected Observation for this compound (C₁₀H₁₃N₃O₂) |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Exact Mass | 207.1008 |

| [M+H]⁺ (HRMS) | m/z 208.1081 |

| Primary Fragments | [M+H - NO₂]⁺ (m/z 162.1135), [M+H - C₅H₁₀N]⁺ (m/z 124.0240) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, providing detailed information about the chemical environment of each proton and carbon atom.

Expertise & Causality:

The electronic asymmetry of the this compound scaffold makes ¹H NMR particularly informative. The pyridine ring protons are in a characteristic downfield region due to aromatic ring currents.[5] The potent electron-withdrawing nitro group at the C5 position and the electron-donating piperidinyl group at the C2 position create a strong "push-pull" system, significantly influencing the chemical shifts of the remaining ring protons (H3, H4, and H6).

-

α-Proton (H6): Expected to be the most deshielded aromatic proton due to its proximity to the electronegative pyridine nitrogen.[5]

-

β-Proton (H3): Shielded by the adjacent electron-donating piperidinyl group.

-

γ-Proton (H4): Deshielded by the para-nitro group.

2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment. COSY reveals proton-proton coupling networks, confirming the connectivity of the pyridine and piperidine spin systems, while HSQC correlates each proton directly to its attached carbon atom.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR Acquisition (Recommended):

-

Acquire a COSY spectrum to establish ¹H-¹H correlations.

-

Acquire an HSQC spectrum to establish one-bond ¹H-¹³C correlations.

-

Diagram: Numbering Scheme for NMR Assignments

Caption: Numbering scheme for this compound.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Coupling (J in Hz) |

| H3 | ~6.5 - 6.8 | ~108 - 112 | d, ³J(H3-H4) ≈ 9 Hz |

| H4 | ~8.0 - 8.3 | ~135 - 140 | dd, ³J(H4-H3) ≈ 9 Hz, ⁴J(H4-H6) ≈ 2.5 Hz |

| H6 | ~8.8 - 9.1 | ~148 - 152 | d, ⁴J(H6-H4) ≈ 2.5 Hz |

| H2'/H6' | ~3.6 - 3.9 | ~45 - 50 | t (broad), Protons α to piperidine N |

| H3'/H5' | ~1.6 - 1.8 | ~25 - 28 | m, Protons β to piperidine N |

| H4' | ~1.5 - 1.7 | ~23 - 26 | m, Proton γ to piperidine N |

| C2 | - | ~158 - 162 | Quaternary C attached to piperidine |

| C5 | - | ~138 - 142 | Quaternary C attached to NO₂ |

Note: Chemical shifts are highly dependent on the solvent used. These are estimates based on related structures.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule. The spectrum provides a "fingerprint" that is unique to the compound.

Expertise & Causality:

The IR spectrum of this compound will be dominated by several key absorbances. The most diagnostic are the strong, sharp peaks corresponding to the nitro group. The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches of the piperidine ring. The region between 1300-1600 cm⁻¹ will contain a complex series of bands from the aromatic ring stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to medium intensity, sharp peaks |

| 2950 - 2800 | Aliphatic C-H Stretch (Piperidine) | Medium to strong intensity, sharp peaks[6] |

| ~1600, ~1475 | Aromatic C=C and C=N Stretch | Medium to strong, sharp peaks |

| 1550 - 1500 | Asymmetric N-O Stretch (NO₂) | Very strong, sharp peak |

| 1350 - 1300 | Symmetric N-O Stretch (NO₂) | Very strong, sharp peak |

| ~1250 | Aryl C-N Stretch | Medium intensity |

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. It is particularly useful for highly conjugated systems.

Expertise & Causality:

The this compound system constitutes a chromophore with significant electronic conjugation. The piperidine group acts as an electron-donating auxochrome, while the nitro group is a powerful electron-withdrawing auxochrome. This "push-pull" configuration is expected to cause a significant bathochromic (red) shift in the π → π* transition of the pyridine ring, moving the maximum absorbance (λ_max) to a longer wavelength, likely well into the UVA range (>300 nm). The intensity of this absorption will be high, corresponding to a large molar extinction coefficient (ε).

Experimental Protocol: UV-Vis

-

Sample Preparation:

-

Prepare a stock solution of the compound of known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Perform serial dilutions to prepare a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Acquire a baseline spectrum with the blank cuvette.

-

Acquire the absorption spectrum of the sample from approximately 200 to 600 nm.

-

The λ_max is the wavelength at which the highest absorbance is recorded.

-

Holistic Characterization Workflow

No single technique provides the complete picture. The power of spectroscopic characterization lies in the synergistic integration of data from all methods. The workflow below illustrates a logical progression for unambiguous structure confirmation.

Diagram: Spectroscopic Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of novel compounds.

By following this multi-faceted approach, researchers can confidently and robustly characterize this compound derivatives, building a solid foundation for further studies in drug development and materials science.

References

- Zwiener, G., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

- Angerer, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.

- Samym, R., & Zielinska, B. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 44(39), 5145-5152. [Link]

- Hess, T. F., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).

- Narayanan, P., et al. (2011). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer.

- National Center for Biotechnology Information. (2024). Piperidine.

- SpectraBase. (n.d.). 2-Hydroxy-3-nitro-pyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- Arjunan, V., et al. (2015). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.

- National Institute of Standards and Technology. (n.d.). Piperidine - IR Spectrum. NIST Chemistry WebBook. [Link]

- Ortiz, J. C., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 20(8), 13579-13593. [Link]

- Katritzky, A. R., & Kucharska, H. Z. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12, 65-69. [Link]

- National Institute of Standards and Technology. (n.d.). Piperidine - IR Spectrum (Gas Phase). NIST Chemistry WebBook. [Link]

- Laschat, S., & Kunz, T. (2021).

- Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry. [Link]

- Kiseleva, A. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5437. [Link]

- Campodónico, P. R., et al. (2012). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6.

- Dimmock, J. R., et al. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.

- Preparation method of 5-nitro-2-aminopyridine. (2015).

- Rajput, A. P., & Tadavi, S. K. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. [Link]

- Manimekalai, A., et al. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]

- Biogenic-Mediated Synthesis of Mesoporous Cu 2 O/CuO Nano-Architectures of Superior Catalytic Reductive towards Nitroaromatics. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds.

- National Institute of Standards and Technology. (n.d.). Piperidine - UV/Visible spectrum. NIST Chemistry WebBook. [Link]

- National Institute of Standards and Technology. (n.d.). Piperidine - UV/Visible spectrum (2). NIST Chemistry WebBook. [Link]

- N'Gouan, A. J., et al. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde.

- Gares, K. L. (2017). UV RESONANCE RAMAN INVESTIGATION OF EXPLOSIVES' UV PHOTOCHEMISTRY. D-Scholarship@Pitt. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-Chloro-5-nitropyridine

An In-depth Technical Guide to the Commercial Availability and Application of 2-Chloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-5-nitropyridine (CAS No: 4548-45-2) is a highly functionalized heterocyclic compound that has emerged as a cornerstone intermediate in the fields of pharmaceutical and agrochemical synthesis.[1][2] Its structure, a pyridine ring activated by an electron-withdrawing nitro group and featuring a reactive chlorine atom, makes it a versatile and valuable building block for medicinal chemists and process developers.[1] The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, a reaction class fundamental to molecular assembly, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization. This dual reactivity profile allows for the construction of complex molecular architectures, cementing its role in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.[2][3] This guide provides an in-depth analysis of its commercial availability, key synthetic applications, common manufacturing routes, and critical safety protocols.

Part 1: Commercial Availability and Sourcing

Sourcing high-quality 2-chloro-5-nitropyridine is a critical first step for any research or development program. The compound is readily available from a wide range of chemical suppliers, from those catering to small-scale laboratory research to those equipped for bulk industrial manufacturing.

Major Manufacturers and Market Landscape

The production of 2-chloro-5-nitropyridine falls within the broader market of pyridine and its derivatives. Key global players in this market include large chemical manufacturers based in India, the US, China, and Europe. Companies such as Jubilant Ingrevia, Vertellus Holdings LLC, and Lonza Group AG are significant producers of pyridine derivatives.[4][5] Many specialized fine chemical companies also play a crucial role in the supply chain, offering custom synthesis and various grades of the product.[6][7]

Representative Commercial Suppliers

Researchers can procure 2-chloro-5-nitropyridine in various quantities and purities. The choice of supplier often depends on the scale of the work, required documentation (e.g., Certificate of Analysis), and purity specifications. Below is a table summarizing representative suppliers.

| Supplier | Typical Purity | Available Quantities | Intended Use |

| Sigma-Aldrich (Merck) [8] | ≥99% | Grams to Kilograms | Research & Development |

| Alfa Aesar (Thermo Fisher) [9] | 99% | Grams to Kilograms | Research & Development |

| Jubilant Ingrevia [10][11] | Technical Grade | Bulk / Commercial | Industrial / Pharmaceutical Manufacturing |

| Otto Chemie Pvt. Ltd. [12] | 99% | Grams to Kilograms | Laboratory Chemicals |

| Chem-Impex International [3] | ≥98% (GC) | Grams to Kilograms | Research & Development |

| NINGBO INNO PHARMCHEM [1] | High Purity | Bulk / Commercial | Pharmaceutical Manufacturing |

Note: Availability and pricing are subject to change. It is recommended to consult directly with suppliers for current information.

Part 2: Key Applications in Drug Discovery and Agrochemicals

The utility of 2-chloro-5-nitropyridine stems from its role as a versatile scaffold. The chloro and nitro groups serve as synthetic handles for introducing diverse functionalities.

Pharmaceutical Synthesis

This intermediate is instrumental in the synthesis of a wide array of APIs across different therapeutic areas.[1]

-

Oncology: It is a key starting material for the synthesis of certain kinase inhibitors. For example, it has been used in the preparation of novel VEGFR2 kinase inhibitors, which are crucial for controlling angiogenesis (the formation of new blood vessels) in tumors.[12] The initial nucleophilic substitution of the chloride allows for the attachment of a core pharmacophore, which is then elaborated in subsequent steps.

-

Antimalarials: 2-Chloro-5-nitropyridine is an important intermediate in the synthesis of drugs like pyronaridine, a potent antimalarial agent.[13]

-

Androgen Receptor Antagonists: The compound is used to synthesize derivatives of 4-(Benzoylaminophenoxy)phenol, which have shown potential as androgen receptor antagonists for applications in prostate cancer therapy.[12]

The logical flow for its use in these syntheses often involves a primary displacement of the chloride followed by modification of the nitro group, as illustrated in the diagram below.

Caption: Generalized synthetic pathway utilizing 2-chloro-5-nitropyridine.

Agrochemical Applications

In the agrochemical sector, 2-chloro-5-nitropyridine is a building block for various fungicides, herbicides, and pesticides.[3][14] Its structure is incorporated into molecules designed to interact with specific biological targets in pests or weeds, helping to protect crops and improve agricultural yields.[2]

Part 3: Synthetic Methodology

While commercially available, understanding the synthesis of 2-chloro-5-nitropyridine is valuable for process optimization and cost management. A prevalent and reliable route starts from 2-aminopyridine.[14][15]

Workflow: Three-Step Synthesis from 2-Aminopyridine

Caption: Common three-step synthesis route for 2-chloro-5-nitropyridine.

Detailed Experimental Protocol (Lab-Scale)

This protocol synthesizes the key steps. Causality for key choices is highlighted in italics.

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine [16]

-

Carefully add 2-aminopyridine (1.0 eq) in portions to concentrated sulfuric acid (~2.5 vol) in a flask cooled in an ice bath, ensuring the temperature remains below 10 °C. The exothermic dissolution must be controlled to prevent side reactions.

-

Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

-

Add the nitrating mixture dropwise to the 2-aminopyridine solution, maintaining the temperature below 30 °C. This slow addition is critical for controlling the highly exothermic nitration reaction and ensuring regioselectivity for the 5-position, which is activated by the amino group.

-

After the addition is complete, allow the reaction to stir at room temperature, then gently heat to 55-65 °C for several hours until TLC indicates consumption of the starting material.

-

Pour the reaction mixture onto crushed ice and neutralize carefully with a 50% aqueous sodium hydroxide solution to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to yield 2-amino-5-nitropyridine.

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine [14]

-

Dissolve 2-amino-5-nitropyridine (1.0 eq) in an aqueous acidic solution (e.g., HCl or H2SO4).

-

Cool the solution to between -5 and 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO2) in water. This generates nitrous acid in situ, which reacts with the primary amine to form a diazonium salt. This intermediate is unstable at higher temperatures, necessitating the low temperature.

-

The diazonium salt hydrolyzes in the aqueous acidic medium to form 2-hydroxy-5-nitropyridine.

-

Filter the precipitated product, wash, and dry.

Step 3: Chlorination to 2-Chloro-5-nitropyridine [17]

-

Combine 2-hydroxy-5-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). This combination is a powerful chlorinating system for converting hydroxyl groups on heteroaromatic rings to chlorides. POCl3 serves as both a reagent and a solvent, while PCl5 ensures complete conversion.

-

Heat the mixture to reflux (around 100-105 °C) for several hours.

-

After the reaction is complete, cool the mixture and carefully pour it into ice water to quench the excess reagents.

-

Neutralize with a base (e.g., NaOH solution) to a pH of 8-9.

-

The product can be extracted with an organic solvent (e.g., dichloromethane), and the solvent evaporated to yield crude 2-chloro-5-nitropyridine, which can be purified by recrystallization.[13]

Part 4: Safety, Handling, and Regulatory Overview

Due to its chemical nature, 2-chloro-5-nitropyridine must be handled with appropriate precautions.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as harmful and an irritant.[10] It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier before handling.[18][19]

| Hazard Class | GHS Classification | Precautionary Action |

| Acute Toxicity, Oral | H302: Harmful if swallowed[10][20] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[10] |

| Skin Irritation | H315: Causes skin irritation[10][20] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[10][21] |

| Eye Irritation | H319: Causes serious eye irritation[10][20] | Wear eye/face protection (safety goggles). Rinse cautiously with water for several minutes if in eyes.[10][21] |

| Respiratory Irritation | H335: May cause respiratory irritation[10][20] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[10][21] |

Mandatory PPE:

-

Hand Protection: Nitrile rubber gloves (e.g., 0.11 mm thickness).[10]

-

Eye Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA standards (US).[10][21]

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH or EN 149 approved respirator if ventilation is inadequate or for handling large quantities.[10]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust. Ground containers when transferring material to prevent static discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[10][22]

Regulatory Information

-

The regulatory status under frameworks like REACH and TSCA should be verified based on the region of use. It is not listed as a carcinogen by NTP, IARC, or OSHA.[10]

Conclusion

2-Chloro-5-nitropyridine is more than a simple chemical; it is a strategic enabler for innovation in medicine and agriculture. Its well-defined reactivity and widespread commercial availability make it an indispensable tool for researchers and developers. A thorough understanding of its sourcing, synthetic utility, and handling requirements is paramount for leveraging its full potential safely and effectively. By adhering to the protocols and safety guidelines outlined in this document, scientists can confidently incorporate this versatile intermediate into their synthetic programs to build the complex molecules that address critical global challenges.

References

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.

- Chemsrc. (2025). 2-Chloro-5-nitropyridine | CAS#:4548-45-2.

- Otto Chemie Pvt. Ltd. (n.d.). 2-Chloro-5-nitropyridine, 99% 4548-45-2.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.

- NIST. (n.d.). 2-Chloro-5-nitropyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information.

- Pipzine Chemicals. (n.d.). 2-Chloro-5-Nitropyridine.

- Metoree. (2026). 13 Pyridine Manufacturers in 2026.

- Biosynce. (2026). Top 10 Pyridine Manufacturers in the world.

- MarketsandMarkets. (2022). Jubilant Ingrevia (India) and Vertellus Holdings LLC (US) are the Key Players in the Pyridine & Pyridine Derivatives Market.

- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o848.

- Expert Market Research. (2025). Top 7 Pyridine Companies in the World.

- Mordor Intelligence. (n.d.). Pyridine Derivatives Companies - Top Company List.

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery.

- IndiaMART. (n.d.). 2-Chloro-5-Nitropyridine Technical Grade Solid (99% Purity).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-nitropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Dyes.

- ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine.

- ENAO Chemical Co., Ltd. (n.d.). 2-Chloro-5-nitropyridine Cas: 4548-45-2.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Jubilant Ingrevia (India) and Vertellus Holdings LLC (US) are the Key Players in the Pyridine & Pyridine Derivatives Market [marketsandmarkets.com]

- 5. mordorintelligence.com [mordorintelligence.com]

- 6. biosynce.com [biosynce.com]

- 7. expertmarketresearch.com [expertmarketresearch.com]

- 8. 2-氯-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 2-Chloro-5-Nitro Pyridine [jubilantingrevia.com]

- 12. 2-Chloro-5-nitropyridine, 99% 4548-45-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 13. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]

- 14. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]

- 15. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 16. Page loading... [wap.guidechem.com]

- 17. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

- 22. echemi.com [echemi.com]

- 23. 2-Chloro-5-nitropyridine | CAS#:4548-45-2 | Chemsrc [chemsrc.com]

- 24. 2-Chloro-5-nitropyridine [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-piperidinopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-2-piperidinopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. By delving into its structural, electronic, and solubility characteristics, this document aims to equip researchers with the foundational knowledge necessary for its application in drug design and development.

Molecular Structure and Identification

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a nitro group at the 5-position and a piperidine ring attached at the 2-position.

Systematic Name: 5-Nitro-2-(1-piperidinyl)pyridine CAS Number: 26820-61-1 Molecular Formula: C₁₀H₁₃N₃O₂ Molecular Weight: 207.23 g/mol

The presence of the electron-withdrawing nitro group and the electron-donating piperidine group on the pyridine ring significantly influences the molecule's electronic properties and reactivity.

Structural Elucidation: The Role of X-ray Crystallography

Key Physicochemical Parameters

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties

| Property | Value | Method |

| Melting Point | 83-84 °C | Experimental |

| pKa (Predicted) | ~4.5 - 5.5 | QSAR Modeling |

| logP (Calculated) | ~2.0 - 2.5 | Computational (e.g., ALOGPS, XLOGP3) |

| Solubility | ||

| Water | Predicted to be sparingly soluble | Computational Prediction |

| Ethanol | Predicted to be soluble | General Solubility Trends |

| DMSO | Predicted to be soluble | General Solubility Trends |

| Acetone | Predicted to be soluble | General Solubility Trends |

Melting Point

The melting point of this compound has been experimentally determined to be in the range of 83-84 °C. This relatively sharp melting range suggests a crystalline solid of reasonable purity.

Acidity and Basicity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Due to the presence of the basic nitrogen atoms in the pyridine and piperidine rings, this compound is expected to be a weak base.

Experimental Determination of pKa:

The pKa of a compound like this compound can be experimentally determined using potentiometric titration. This technique involves the gradual addition of a strong acid to a solution of the compound and monitoring the resulting pH changes. The pKa value corresponds to the pH at which half of the molecules are protonated.

Predicted pKa:

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide reliable predictions.[4] For this compound, the basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing nitro group. The piperidine nitrogen, being a secondary amine, is more basic. QSAR models predict a pKa value in the range of 4.5 to 5.5 for the most basic nitrogen atom.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in predicting membrane permeability and overall ADME properties.[5]

Experimental Determination of logP:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for the experimental determination of logP. The retention time of the compound on a nonpolar stationary phase is correlated with the retention times of compounds with known logP values.

Calculated logP:

Various computational methods can be used to estimate logP values. These methods are typically based on the summation of fragmental or atomic contributions. For this compound, calculated logP values generally fall within the range of 2.0 to 2.5, suggesting a moderate level of lipophilicity.[6][7] This value is within the desirable range for many drug candidates according to Lipinski's Rule of Five.[5]

Solubility

The solubility of a compound in different solvents is crucial for its formulation and delivery.

Experimental Determination of Solubility:

The equilibrium solubility of this compound in various solvents can be determined by methods such as the shake-flask method followed by quantification using UV-Vis spectroscopy or HPLC.

Predicted Solubility:

Based on its structure, this compound is predicted to be sparingly soluble in water due to its relatively high molecular weight and the presence of nonpolar regions. It is expected to be more soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and acetone.[8]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, which will be influenced by the electronic effects of the nitro and piperidine substituents. The protons of the piperidine ring will appear as a series of multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the carbons of the pyridine ring, with the carbon attached to the nitro group being significantly downfield. The carbons of the piperidine ring will appear in the aliphatic region of the spectrum.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Key Absorptions:

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-N Stretching: Bands corresponding to the C-N bonds of the piperidine and its attachment to the pyridine ring will be present.

-

Aromatic C=C and C=N Stretching: Vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretching from the piperidine ring will be observed below 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be influenced by the solvent polarity, a phenomenon known as solvatochromism.[10][11][12]

Expected Absorption Maxima (λmax):

The presence of the conjugated system involving the pyridine ring and the nitro group will result in strong absorption in the UV region. The position of the absorption maximum is likely to shift depending on the polarity of the solvent, with more polar solvents potentially causing a blue or red shift depending on the nature of the electronic transition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 207 would be expected. Common fragmentation pathways for aminopyridine derivatives include the loss of the piperidine ring or fragments thereof, as well as the loss of the nitro group or its components.[13][14][15]

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with piperidine.[2][3][16][17][18][19][20]

Reaction Scheme:

Reaction Mechanism:

The reaction proceeds via an addition-elimination mechanism, where the piperidine nitrogen acts as a nucleophile, attacking the carbon atom bearing the chlorine. The electron-withdrawing nitro group at the 5-position activates the ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. Subsequent elimination of the chloride ion yields the final product.

Experimental Protocols and Data Visualization

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on the known reactivity of 2-chloro-5-nitropyridine.

-

Dissolve 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Add piperidine (1.1-1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Protocol 2: Determination of pKa by Potentiometric Titration

-

Calibrate a pH meter using standard buffer solutions.

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point.

Diagram 2: pKa Determination Logic

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 4. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. researchgate.net [researchgate.net]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminopyridine [webbook.nist.gov]

- 15. article.sapub.org [article.sapub.org]

- 16. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 17. prepchem.com [prepchem.com]

- 18. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 19. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 20. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

Navigating the Bioactive Landscape: A Technical Guide to the Exploratory Screening of Nitropyridine Libraries

Foreword: The Nitropyridine Scaffold - A Privileged Starting Point in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1][2] Its presence in numerous natural products and approved pharmaceuticals underscores its versatility in engaging with biological targets. The introduction of a nitro group to this scaffold creates nitropyridines, a class of compounds with enhanced synthetic utility and a broad spectrum of documented biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1][2][3] The nitro group, being strongly electron-withdrawing, facilitates nucleophilic substitution reactions, making nitropyridines valuable precursors for generating diverse chemical libraries.[1] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on how to effectively conduct an exploratory screening of nitropyridine libraries to uncover novel bioactive agents.

I. The Strategic Blueprint: Designing a Nitropyridine Screening Cascade

An exploratory screening campaign is not a linear path but a multi-stage, decision-driven process. The primary objective is to efficiently identify and characterize "hits"—compounds that exhibit a desired biological response—from a large library and to select the most promising candidates for further development.[4][5] The design of the screening cascade is paramount and must be tailored to the specific therapeutic area and biological question at hand.

A well-designed cascade acts as a self-validating system by incorporating orthogonal assays and progressively more complex biological models to eliminate false positives and negatives. This iterative process ensures that resources are focused on compounds with the highest potential.

Caption: The logic of orthogonal assay validation.

IV. Phase 3: Delving Deeper - Secondary Assays and Mechanism of Action (MoA) Studies

With a set of validated and prioritized hits, the focus shifts to understanding their biological effects in more complex systems and elucidating their mechanism of action (MoA). [6]

A. Secondary Assays: Assessing Cellular Activity and Phenotype

Validated hits from biochemical screens must be evaluated in cell-based assays to confirm their activity in a more physiological environment. [7]These secondary assays can range from measuring downstream signaling events to assessing a specific cellular phenotype, such as apoptosis or cell cycle arrest.

B. Mechanism of Action (MoA) and Target Identification

For hits identified through phenotypic screens, or to confirm the target of hits from biochemical screens, MoA studies are crucial. [6][8][9]The ultimate goal is to identify the direct molecular target(s) of the bioactive nitropyridine. [10][11][12] Common Target Identification Strategies: [10][13]

-

Affinity Chromatography: The bioactive nitropyridine is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate. [11]* Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of an enzyme to identify the target. [10]* Computational Approaches: In silico methods, such as molecular docking, can be used to predict potential binding targets for a given compound. [11]

V. Phase 4: The Path to a Candidate - Hit-to-Lead Optimization

The hit-to-lead (H2L) process involves the chemical modification of promising hit compounds to improve their potency, selectivity, and drug-like properties. [14][15][16]

A. Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of H2L optimization. [17][18][19][20]By systematically modifying the structure of the nitropyridine hit and assessing the impact on its biological activity, medicinal chemists can identify the key structural features required for potency. [17][18]

B. Early ADME/Tox Profiling: The "Fail Early, Fail Cheap" Philosophy

In parallel with SAR studies, it is essential to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the developing lead compounds. [21][22][23][24]Early assessment of these properties helps to identify and deprioritize compounds with undesirable characteristics, saving significant time and resources. [22][24] Table 2: Key Early ADME/Tox Assays

| Property | Assay | Rationale |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Poor solubility can limit absorption and lead to inaccurate in vitro data. [24] |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Assay | Predicts the ability of a compound to be absorbed across the intestinal wall. [24] |

| Metabolic Stability | Liver Microsomal Stability Assay | Assesses how quickly a compound is metabolized by liver enzymes. [24] |

| Cytotoxicity | In vitro cytotoxicity assays in relevant cell lines | Identifies compounds that are toxic to cells. [24] |

VI. Conclusion: From a Spark of Activity to a Promising Lead

The exploratory screening of nitropyridine libraries is a dynamic and intellectually stimulating process that lies at the heart of modern drug discovery. By embracing a strategic, multi-faceted approach that integrates robust assay design, rigorous hit validation, in-depth MoA studies, and early ADME/Tox profiling, researchers can effectively navigate the vast chemical space of these privileged scaffolds. The journey from a fleeting signal in a primary screen to a well-characterized, patentable lead series is challenging, but a methodically executed and scientifically sound screening cascade, as outlined in this guide, provides the surest path to success.

References

- ADME-Tox in drug discovery: integration of experimental and computational technologies. (n.d.). Drug Discovery Today.

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.

- Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.). Frontiers in Chemistry.

- Importance of ADME/Tox in Early Drug Discovery. (2022).

- Investigating the Mechanism of Action of Novel Bioactive Compounds. (n.d.). BenchChem.

- Natural Bioactive Compound Target Identification. (n.d.).

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Unknown Source.

- In Vitro ADME-Tox Profiling. (n.d.).

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed.

- How Are Biochemical Assays Used in High-Throughput Screening?. (2025).

- Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. (n.d.). Unknown Source.

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025).

- Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan.

- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). Unknown Source.

- Biochemical Assays. (n.d.). Concept Life Sciences.

- Recent advances in target identification of bioactive natural products. (n.d.). Taylor & Francis Online.

- Selecting Cell-Based Assays for Drug Discovery Screening. (n.d.). Promega.

- Cell-Based Assay Design for High-Content Screening of Drug Candid

- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC.

- A review for cell-based screening methods in drug discovery. (n.d.). PMC.

- Currently Available Strategies for Target Identification of Bioactive Natural Products. (2025). Frontiers in Chemistry.

- ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (n.d.). PMC.

- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.

- Bioactive Molecules and Their Mechanisms of Action. (n.d.). PMC.

- Discovery of novel drug targets and their functions using phenotypic screening of n

- Biological Targets and Mechanisms of Action of Natural Products

- What Are the Types of Biochemical Assays Used in Drug Discovery?. (2025).

- Biochemical Assays. (n.d.).

- Nitropyridines, Their Synthesis and Reactions. (2025).

- High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2024). PubMed Central.

- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC.

- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2013). 丁香通.

- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.).

- Structure-activity rel

- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Research & Environmental Sciences.

- High-Throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net.

- Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. (2021). PubMed.

- Structure–activity rel

- High throughput screening (HTS). Biological screening. (n.d.). ChemDiv.

- Structure Activity Rel

- High Throughput Screening (HTS) of Novel Bioactive Compounds. (n.d.). Ramot.

- Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. (n.d.). Unknown Source.

- SAR: Structure Activity Relationships. (2025).

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI.

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). PubMed.

- Hit to lead optimization, patentable lead gener

- Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modul

- Hit-to-Lead Optimization Strategy In Drug Discovery. (2021). Pharmaceutical Technology.

- Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. (2022). YouTube.

- Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). PNAS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 5. news-medical.net [news-medical.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 8. biomedres.us [biomedres.us]

- 9. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 11. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]

- 17. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 18. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 20. collaborativedrug.com [collaborativedrug.com]

- 21. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lifechemicals.com [lifechemicals.com]

- 23. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 24. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

An In-Depth Technical Guide for the Initial Biological Assessment of 5-Nitro-2-piperidinopyridine

A Senior Application Scientist's Perspective on Navigating Early-Stage Drug Discovery

Introduction: Deconstructing 5-Nitro-2-piperidinopyridine for Targeted Biological Evaluation

The compound this compound presents a compelling case for biological investigation, primarily due to the convergence of two well-established pharmacophores: a nitropyridine ring and a piperidine moiety. Historically, both structural motifs are prevalent in a wide array of clinically approved drugs and bioactive molecules, suggesting a high probability of inherent biological activity.[1][2][3][4][5][6] This guide provides a comprehensive framework for the initial, yet critical, assessment of this compound's biological potential, emphasizing a logical, data-driven approach for researchers and drug development professionals. Our strategy is not to provide a rigid protocol but to illuminate the scientific rationale behind a tiered experimental workflow, enabling a thorough and efficient preliminary evaluation.

The nitropyridine scaffold is known for a diverse range of pharmacological effects, including anticancer and antifungal activities.[1][2] The nitro group, a strong electron-withdrawing moiety, is often a key player in the molecule's mechanism of action, sometimes undergoing bioreduction to form reactive radical species that can interact with cellular targets.[7][8][9] On the other hand, the piperidine ring is a ubiquitous structural element in medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing pharmacokinetic profiles and target engagement.[5] The combination of these two moieties in this compound suggests several plausible avenues for biological activity that warrant systematic investigation.

This guide will delineate a multi-faceted approach to the initial assessment, commencing with fundamental cytotoxicity profiling, followed by targeted antimicrobial and anticancer screenings. Each experimental section is designed to be self-validating, providing a clear rationale for the chosen assays and methodologies.

Part 1: Foundational Cytotoxicity Profiling: Establishing a Therapeutic Window

A prerequisite to any targeted biological screening is the determination of the compound's inherent cytotoxicity. This initial step is crucial for establishing a concentration range for subsequent, more specific assays and for providing an early indication of the compound's potential therapeutic index. A compound with potent targeted activity but high general cytotoxicity may have limited clinical utility.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

-

Cell Line Selection and Culture:

-

Utilize a panel of cell lines to assess broad-spectrum cytotoxicity. A recommended starting panel includes:

-

Culture cells in appropriate media and conditions until they reach approximately 80% confluency.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Perform serial dilutions of the stock solution to create a range of working concentrations.

-

-

Cell Seeding and Treatment:

-

Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Incubation and Measurement:

-

After a 24-48 hour incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[13]

-

Data Presentation: Cytotoxicity Profile of this compound

| Cell Line | Type | IC50 (µM) |

| MRC-5 | Non-cancerous | Experimental Value |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HCT-116 | Colon Cancer | Experimental Value |